molecular formula C7H12BrNO B3217370 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone CAS No. 1178004-35-7

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B3217370
CAS No.: 1178004-35-7
M. Wt: 206.08 g/mol
InChI Key: VEORRLMAIMETPN-ZETCQYMHSA-N
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Description

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C7H12BrNO and its molecular weight is 206.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S)-2-(bromomethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORRLMAIMETPN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Chiral Pyrrolidine Derivatives in Contemporary Organic Chemistry

Chiral pyrrolidine (B122466) derivatives are a cornerstone of modern organic chemistry, owing to their prevalence in natural products and their remarkable utility in asymmetric synthesis. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules and alkaloids. libretexts.org This structural motif is present in a wide array of pharmaceuticals, highlighting its significance in medicinal chemistry. leyan.com

The stereochemistry of the pyrrolidine ring is often crucial for biological activity, making the synthesis of enantiomerically pure pyrrolidine derivatives a major focus of research. leyan.com Proline, a naturally occurring amino acid, is a common and versatile starting material for the synthesis of chiral pyrrolidines. mdpi.com The inherent chirality of proline and its derivatives is frequently leveraged to induce stereoselectivity in a variety of chemical transformations. leyan.com

Beyond their role as structural components of larger molecules, chiral pyrrolidines are widely employed as organocatalysts. These small organic molecules can catalyze a range of asymmetric reactions, offering a powerful alternative to traditional metal-based catalysts. The development of proline and its derivatives as catalysts for reactions such as aldol (B89426) and Mannich reactions has revolutionized the field of asymmetric organocatalysis.

Strategic Importance of α Brominated Ketones and Amides As Synthetic Intermediates

α-Brominated ketones and amides are highly valuable synthetic intermediates due to the reactivity of the carbon-bromine bond. The bromine atom at the α-position to a carbonyl group is a good leaving group, making these compounds excellent electrophiles for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups at the α-position.

A particularly useful application of α-bromo ketones is in the synthesis of α,β-unsaturated ketones through dehydrobromination. researchgate.net This transformation is typically achieved by treatment with a non-nucleophilic base and provides a straightforward route to important conjugated systems that can undergo further reactions, such as Michael additions.

Furthermore, α-haloketones are key precursors in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds. bldpharm.com The ability to react with a diverse array of nucleophiles makes them versatile building blocks for constructing complex ring systems that are often found in pharmacologically active compounds. The α-bromination of ketones can be achieved under acidic conditions, where the reaction proceeds through an enol intermediate. researchgate.net

Overview of the Research Landscape for N Acyl Pyrrolidine Scaffolds

N-acyl pyrrolidine (B122466) scaffolds are a significant class of compounds in medicinal chemistry and drug discovery. libretexts.org The acylation of the pyrrolidine nitrogen atom introduces an amide functionality, which can modulate the compound's physical and biological properties, such as its polarity, ability to participate in hydrogen bonding, and conformational rigidity.

The N-acyl group can also serve as a handle for further functionalization or as a key pharmacophoric element that interacts with biological targets. For example, N-acylated proline derivatives have been investigated for a variety of therapeutic applications. The synthesis of these scaffolds often involves the reaction of a pyrrolidine derivative with an acylating agent, such as an acyl chloride or anhydride (B1165640). beilstein-journals.org

Research in this area focuses on the development of novel N-acyl pyrrolidine derivatives with tailored biological activities. This includes the synthesis of libraries of these compounds for high-throughput screening and the detailed study of their structure-activity relationships. The versatility of the N-acyl pyrrolidine scaffold makes it an attractive starting point for the design of new therapeutic agents. libretexts.org

Scope and Academic Research Objectives for 1 S 2 Bromomethyl Pyrrolidin 1 Yl Ethanone Investigations

Enantioselective Synthesis of (S)-2-Hydroxymethylpyrrolidine Building Blocks

The primary precursor for the target compound is the chiral amino alcohol, (S)-2-Hydroxymethylpyrrolidine, commonly known as (S)-prolinol. The most prevalent and economically viable method for its enantioselective synthesis is the reduction of the naturally occurring and readily available amino acid, L-proline. wikipedia.org

The high optical purity of L-proline allows for the production of enantiomerically pure (S)-prolinol. wikipedia.org A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the reduction of the carboxylic acid functional group of proline to a primary alcohol without affecting the stereocenter at the C2 position of the pyrrolidine ring.

Alternative methods for the synthesis of (S)-prolinol have been explored, including catalytic hydrogenation. For instance, Ru-catalyzed hydrogenation of pyrrolidine has been reported, although with modest yields. Another approach involves the reductive opening of a piperazine (B1678402) ring derivative under a hydrogen atmosphere in the presence of a Ruthenium catalyst. mdpi.com However, the direct reduction of L-proline remains the most straightforward and widely used method in academic and industrial settings.

Stereocontrolled Functionalization at the Bromomethyl Moiety

A critical step in the synthesis of this compound is the stereocontrolled conversion of the hydroxyl group of (S)-2-hydroxymethylpyrrolidine to a bromomethyl group. This transformation must proceed with a predictable and high degree of stereochemical control to maintain the chiral integrity of the molecule.

The bromination of the primary alcohol in (S)-2-hydroxymethylpyrrolidine is inherently regioselective for the hydroxyl group. The key challenge lies in controlling the stereochemistry at the newly formed C-Br bond. Since the hydroxyl group is attached to a primary carbon that is adjacent to a stereocenter, the reaction mechanism plays a crucial role in the stereochemical outcome. Reactions that proceed through an Sₙ2 mechanism are ideal as they result in a predictable inversion of configuration at the carbon center, if it were chiral. In the case of a primary alcohol, the focus is on a clean substitution without side reactions.

Common strategies for this transformation involve the use of phosphorus tribromide (PBr₃) or the conditions of the Appel reaction. commonorganicchemistry.combyjus.commasterorganicchemistry.com Both of these methods are known to proceed via an Sₙ2 pathway, ensuring a controlled functionalization. commonorganicchemistry.combyjus.commasterorganicchemistry.com

Several brominating reagents are effective for the conversion of primary alcohols to alkyl bromides in the context of pyrrolidine chemistry.

Phosphorus Tribromide (PBr₃): This is a classic and widely used reagent for converting primary and secondary alcohols to the corresponding bromides. byjus.commasterorganicchemistry.com The reaction mechanism involves the activation of the alcohol's hydroxyl group by phosphorus, forming a good leaving group. A subsequent backside attack by the bromide ion results in the formation of the alkyl bromide. masterorganicchemistry.com This Sₙ2 displacement ensures a clean conversion with minimal rearrangement. byjus.com

Appel Reaction (PPh₃/CBr₄): The Appel reaction provides a mild and efficient method for the bromination of alcohols. organic-chemistry.orgalfa-chemistry.com It utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). The reaction proceeds through the formation of a phosphonium (B103445) salt, which then activates the alcohol. The subsequent Sₙ2 attack by the bromide ion leads to the desired alkyl bromide with an inversion of configuration at a chiral center. organic-chemistry.orgalfa-chemistry.comnrochemistry.comyoutube.com

Below is a table summarizing these common brominating reagents and their mechanistic features.

Reagent(s)Reaction NameTypical MechanismStereochemical Outcome (at a chiral center)
PBr₃-Sₙ2Inversion
PPh₃, CBr₄Appel ReactionSₙ2Inversion

N-Acylation Approaches for Pyrrolidine Derivatives

The final step in the synthesis of the target compound is the N-acylation of the pyrrolidine nitrogen. This is a standard transformation in organic synthesis and can be achieved using various acetylating agents. The most common method involves the reaction of the secondary amine of the pyrrolidine ring with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

The base is crucial to neutralize the acid (e.g., HCl or acetic acid) generated during the reaction and to facilitate the nucleophilic attack of the amine. Common bases include tertiary amines like triethylamine (B128534) or pyridine. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to avoid side reactions. The high nucleophilicity of the pyrrolidine nitrogen ensures an efficient acylation process.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent synthetic strategies, which offer flexibility in accessing the target molecule and its analogs.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final stages. nih.gov For this compound, a plausible convergent pathway would involve the initial synthesis of (S)-2-bromomethylpyrrolidine. This intermediate is then subjected to N-acetylation to yield the final product. This strategy is efficient as it builds complexity late in the synthetic sequence.

Divergent Synthesis: A divergent strategy begins with a common precursor that is elaborated into a variety of structurally related compounds. rsc.orgnih.govamericanelements.com In this context, (S)-2-hydroxymethylpyrrolidine serves as an excellent starting point. From this common precursor, one can synthesize the target compound by first performing the bromination followed by N-acetylation. Alternatively, the hydroxyl group could be converted to other functional groups, or the nitrogen could be functionalized with different acyl or alkyl groups, leading to a library of diverse pyrrolidine derivatives.

A schematic representation of these pathways is shown below:

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are typically optimized include the choice of reagents, solvents, reaction temperature, and reaction time for both the bromination and N-acylation steps.

For the bromination step , optimization may involve:

Screening of brominating agents: Comparing the yields and purity obtained with PBr₃ versus Appel reaction conditions.

Solvent effects: Evaluating the reaction in various aprotic solvents (e.g., THF, CH₂Cl₂, Et₂O) to find the optimal medium for solubility and reactivity.

Temperature control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the formation of byproducts.

Stoichiometry: Carefully controlling the molar equivalents of the brominating reagent to ensure complete conversion of the alcohol without leading to side reactions.

For the N-acylation step , optimization strategies include:

Choice of acetylating agent: Comparing the reactivity and ease of handling of acetyl chloride versus acetic anhydride.

Base selection: Testing different organic or inorganic bases to find the most effective one for promoting the reaction and neutralizing the acidic byproduct.

Temperature and reaction time: Monitoring the reaction progress by techniques like TLC or GC-MS to determine the optimal time and temperature for complete conversion.

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary reaction pathway for this compound involves nucleophilic substitution at the electrophilic carbon of the bromomethyl group. This carbon is a primary alkyl halide, which strongly favors a bimolecular nucleophilic substitution (SN2) mechanism over a unimolecular (SN1) pathway. masterorganicchemistry.comlibretexts.orglibretexts.org

The SN2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Key factors influencing the SN2 reaction on this substrate include:

Substrate Structure: As a primary halide, there is minimal steric hindrance around the reaction center, making it highly accessible to nucleophilic attack. This is a defining characteristic favoring the SN2 pathway. libretexts.orglibretexts.org

Nucleophile: Strong, aggressive nucleophiles, particularly those with a negative charge (e.g., thiolates, cyanide), will favor a rapid SN2 reaction. Weaker, neutral nucleophiles (e.g., water, alcohols) will react more slowly but are still expected to follow the SN2 mechanism. libretexts.org

Solvent: Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are ideal for SN2 reactions as they solvate the counter-ion of the nucleophile without forming a strong solvation shell around the nucleophile itself, thus enhancing its reactivity. libretexts.org

An SN1 mechanism, which involves the formation of a primary carbocation intermediate, is highly energetically unfavorable and thus not a viable pathway under typical conditions. masterorganicchemistry.com

Table 1: Factors Favoring SN2 vs. SN1 Mechanisms for this compound
FactorSN2 Pathway (Favored)SN1 Pathway (Disfavored)
SubstratePrimary (1°) alkyl halide, low steric hindranceRequires stable (3°, benzylic) carbocation
NucleophileFavored by strong nucleophiles (e.g., RS⁻, CN⁻)Favored by weak nucleophiles (e.g., H₂O, ROH)
KineticsBimolecular, Rate = k[Substrate][Nu]Unimolecular, Rate = k[Substrate]
IntermediateNone (single transition state)Carbocation

Role of the Pyrrolidine Nitrogen in Reaction Pathways

In principle, heteroatoms containing lone pairs of electrons can influence a reaction at a nearby center through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orglibretexts.orglibretexts.org This typically involves an intramolecular SN2 attack by the neighboring group to form a cyclic intermediate, which then undergoes a second SN2 attack by the external nucleophile. libretexts.org

In the case of this compound, the pyrrolidine nitrogen is part of an amide functional group (N-acetyl). The lone pair on the nitrogen atom is significantly delocalized into the carbonyl group through resonance, which substantially reduces its nucleophilicity. Consequently, direct participation of the nitrogen atom to form a strained, bicyclic aziridinium (B1262131) ion intermediate is highly unlikely under standard nucleophilic substitution conditions. nih.gov The reactivity of N-acyl amides is much lower than that of corresponding free amines. nih.gov

While direct nitrogen participation is improbable, the N-acetyl group plays a critical role in defining the conformational preferences of the pyrrolidine ring. This steric and electronic influence can affect the accessibility of the bromomethyl group to the incoming nucleophile, thereby modulating the reaction rate.

Stereochemical Outcomes and Chiral Induction Mechanisms

The stereochemistry of reactions involving this compound is of paramount importance, as it is a chiral molecule. The stereocenter is the C2 carbon of the pyrrolidine ring, which is adjacent to the reactive bromomethyl group.

Since the substitution reaction occurs at the prochiral -CH₂Br carbon and not directly at the C2 stereocenter, the (S)-configuration of the pyrrolidine ring itself is retained throughout the reaction. However, the presence of this fixed stereocenter creates a chiral environment that can influence the stereochemical outcome if a new chiral center is formed during the substitution.

This process is known as chiral induction or diastereoselection. The pre-existing (S)-center can sterically hinder one face of the reaction center, directing the incoming nucleophile to attack preferentially from the less hindered face. This leads to the formation of one diastereomer in excess over the other. The level of diastereoselectivity is dependent on the steric bulk of the nucleophile and the specific reaction conditions. nih.govnih.gov For instance, in multicomponent reactions designed to form substituted pyrrolidines, high diastereoselectivity is often achieved by carefully choosing the Lewis acid and nucleophile to control the transition state geometry. nih.gov

Computational and Theoretical Studies of Reaction Mechanisms

While specific computational studies on this compound are not widely available, theoretical methods such as Density Functional Theory (DFT) are powerful tools for investigating the detailed mechanisms of its reactions. nih.govresearchgate.net Such studies can provide invaluable insights into transition state structures, activation energies, and the relative stabilities of intermediates.

Quantum chemical calculations can be employed to model the transition states for potential reaction pathways. For this substrate, a key investigation would be to compare the transition state energy of the direct SN2 pathway with any hypothetical pathway involving neighboring group participation.

SN2 Transition State: Calculations would model the geometry of the transition state, featuring a pentacoordinate carbon atom where the C-Br bond is partially broken and the C-Nucleophile bond is partially formed. The activation energy (Ea) for this process can be calculated, providing a quantitative measure of the reaction barrier. researchgate.net

NGP Transition State: A hypothetical NGP pathway would involve the intramolecular attack of the amide oxygen (more likely than the nitrogen) onto the bromomethyl carbon. Computational modeling could determine the activation energy for the formation of the resulting bicyclic intermediate. Comparing this energy barrier to that of the direct SN2 pathway would definitively establish which mechanism is more favorable. nih.gov

By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface or reaction profile can be constructed. nih.gov This energy landscape provides a comprehensive view of the entire reaction course.

For this compound, an energy landscape analysis would clearly illustrate why the SN2 pathway is favored. The profile would show a single energy barrier corresponding to the SN2 transition state. In contrast, a hypothetical SN1 pathway would show a high-energy intermediate (primary carbocation), and an NGP pathway would involve the energies of the cyclic intermediate and the two transition states required for its formation and subsequent ring-opening. Such an analysis confirms that the direct SN2 substitution is the most kinetically and thermodynamically plausible route. nih.govresearchgate.net

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality of this compound makes it an exemplary starting material for the enantioselective synthesis of complex molecules. The (S)-configuration at the C2 position of the pyrrolidine ring serves as a crucial stereochemical determinant, enabling the transfer of chirality to the target molecule. Organic chemists utilize this "chiral pool" approach to construct intricate natural products and pharmaceutically active compounds with high stereochemical purity, thereby avoiding the need for challenging asymmetric syntheses or costly chiral resolutions at later stages.

The reactivity of the bromomethyl group allows for a variety of nucleophilic substitution reactions, providing a handle to introduce diverse functionalities and build up molecular complexity. This electrophilic center can react with a wide range of nucleophiles, including amines, thiols, carbanions, and azides, to form new carbon-carbon and carbon-heteroatom bonds. The N-acetyl group, while seemingly simple, plays a crucial role in modulating the reactivity of the pyrrolidine nitrogen and influencing the conformational preferences of the ring, which can be critical for achieving high diastereoselectivity in subsequent transformations.

FeatureSynthetic Advantage
(S)-Stereocenter Provides a source of chirality for asymmetric synthesis.
Bromomethyl Group Acts as an electrophilic handle for nucleophilic substitution reactions.
N-Acetyl Group Modulates reactivity and influences conformational bias.

Role in the Construction of Diverse Heterocyclic Scaffolds

The structural framework of this compound is a versatile template for the synthesis of a wide variety of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and materials science. google.com

Ring Expansion and Cyclization Reactions

The presence of a reactive leaving group (bromide) positioned on a substituent adjacent to the pyrrolidine ring nitrogen makes N-acyl-2-(halomethyl)pyrrolidines, such as the title compound, suitable precursors for ring expansion reactions. These transformations can lead to the formation of larger, often more therapeutically relevant, piperidine (B6355638) and azepane ring systems. While specific examples utilizing this compound are not extensively documented in peer-reviewed literature, the general reactivity pattern of similar compounds suggests its potential in this area. For instance, theoretical studies on the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to the corresponding 3-chloro piperidine highlight the feasibility of such rearrangements. These reactions often proceed through the formation of a bicyclic aziridinium ion intermediate, which is then opened by a nucleophile to yield the ring-expanded product.

Intramolecular cyclization reactions are another powerful application of this building block. By tethering a nucleophilic group to a molecule that is subsequently reacted with this compound, a subsequent intramolecular cyclization can lead to the formation of fused or bridged heterocyclic systems. This strategy is particularly useful for the synthesis of polycyclic alkaloids and other complex natural product mimics.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Pyrrolidine derivatives are frequently employed in MCRs to generate libraries of structurally diverse molecules for drug discovery. nih.gov While specific MCRs involving this compound are not prominently reported, its structural motifs suggest its potential utility in such reactions. For example, the pyrrolidine nitrogen, after a potential deacetylation, could act as a secondary amine component in Ugi or Passerini reactions. Furthermore, the bromomethyl group could participate in subsequent intramolecular reactions after the initial MCR, leading to the rapid construction of complex heterocyclic frameworks.

Development of New Synthetic Methodologies Facilitated by the Compound

The unique reactivity of this compound and related compounds can serve as a platform for the development of novel synthetic methodologies. The strategic placement of the functional groups allows for the exploration of new reaction pathways and the design of innovative tandem or cascade reactions. For instance, the combination of the chiral pyrrolidine backbone with the reactive bromomethyl group can be exploited to develop new stereoselective alkylation and annulation strategies.

The development of such methodologies is crucial for advancing the field of organic synthesis, providing chemists with new tools to construct complex molecules with greater efficiency and control. While direct examples attributed to the title compound are limited, the broader class of N-acyl-2-(halomethyl)pyrrolidines continues to be explored in the context of developing new synthetic methods.

Contributions to Asymmetric Catalysis and Ligand Design

Chiral pyrrolidine derivatives are cornerstones in the field of asymmetric catalysis, serving as the backbone for a wide variety of highly effective chiral ligands and organocatalysts. nih.govnih.gov The (S)-2-substituted pyrrolidine motif present in this compound makes it an attractive precursor for the synthesis of novel chiral ligands.

The bromomethyl group can be readily transformed into a variety of coordinating groups, such as phosphines, amines, or thiols, through nucleophilic substitution. By introducing a second coordinating group elsewhere on the pyrrolidine scaffold, bidentate or pincer-type ligands can be synthesized. These ligands can then be complexed with transition metals to generate catalysts for a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The stereochemistry of the pyrrolidine backbone plays a critical role in creating a chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity in the catalyzed reaction.

The following table provides examples of ligand types that could be synthesized from this chiral building block:

Ligand TypePotential Coordinating AtomsPotential Asymmetric Reactions
P,N-Ligands Phosphorus, NitrogenAllylic Alkylation, Heck Reaction
N,N-Ligands Nitrogen, NitrogenHydrogenation, Hydrosilylation
S,N-Ligands Sulfur, NitrogenMichael Addition

Stereochemical Considerations and Chiral Control in Derivatives of 1 S 2 Bromomethyl Pyrrolidin 1 Yl Ethanone

Chiral Integrity and Retention of Configuration during Transformations

The chiral center at the C2 position of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone, bearing a bromomethyl substituent, is a key feature that can direct the stereochemical course of chemical reactions. In many nucleophilic substitution reactions at the bromomethyl group, the reaction proceeds with retention of the (S)-configuration at the C2 position, as the chiral center itself is not directly involved in the bond-breaking or bond-forming steps. The N-acetyl group plays a significant role in influencing the reactivity of the molecule, and its conformational orientation relative to the C2 substituent can impact the stereochemical outcome of reactions.

Diastereoselective and Enantioselective Synthesis of Related Compounds

The synthesis of functionalized pyrrolidines with high levels of stereocontrol is a significant area of research in organic chemistry. nih.gov Various strategies have been developed for the diastereoselective and enantioselective synthesis of pyrrolidine (B122466) derivatives, which can be adapted for the preparation of compounds related to this compound.

One notable approach is the use of copper-promoted intramolecular aminooxygenation of alkenes, which has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity, favoring the cis stereoisomer. nih.gov This method's effectiveness in achieving high diastereoselectivity without the need for additional coordinating groups highlights its potential for synthesizing specific stereoisomers of pyrrolidine-containing molecules. nih.gov Furthermore, by analyzing the conformational factors that govern diastereoselectivity, it has been possible to develop reactions that selectively yield trans-pyrrolidine derivatives. nih.gov

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted pyrrolidine derivatives with multiple stereogenic centers in a single step. nih.gov For instance, asymmetric multicomponent reactions involving optically active precursors can afford functionalized pyrrolidines in a diastereoselective manner. nih.gov These methods are of considerable importance for creating molecular diversity with defined stereochemistry. nih.gov

The following table summarizes some approaches to the stereoselective synthesis of pyrrolidine derivatives:

Synthetic MethodKey FeaturesStereochemical Outcome
Copper-Promoted Intramolecular AminooxygenationUtilizes copper(II) to promote the reaction.High diastereoselectivity for cis-2,5-disubstituted pyrrolidines. Can be adapted for trans selectivity. nih.gov
Asymmetric Multicomponent ReactionsOne-pot reaction constructing multiple stereocenters.Highly diastereoselective synthesis of substituted pyrrolidines. nih.gov
1,3-Dipolar CycloadditionReaction of azomethine ylides with alkenes.Can be rendered enantioselective using chiral catalysts or substrates. researchgate.net

Influence of Pyrrolidine Ring Conformation on Reactivity and Selectivity

The five-membered pyrrolidine ring is not planar and adopts puckered envelope or twist conformations to relieve ring strain. nih.gov The two predominant pucker modes are the C4-endo and C4-exo conformations. nih.gov The specific conformation adopted by the pyrrolidine ring in this compound and its derivatives significantly influences the molecule's reactivity and the stereoselectivity of its reactions.

The substituents on the pyrrolidine ring play a crucial role in determining the preferred conformation. nih.gov The N-acetyl group and the C2-bromomethyl group in this compound will influence the ring's pucker. The interplay between the steric and electronic effects of these substituents dictates the conformational equilibrium, which in turn affects the accessibility of different faces of the molecule to incoming reagents. For instance, the orientation of the C2 substituent (pseudo-equatorial or pseudo-axial) can impact the stereochemical outcome of reactions at this position or at adjacent centers. The motional restrictions of the proline pyrrolidine ring are known to allow it to act as a turn inducer in many peptides and proteins. nih.gov

Stereochemical Analysis Techniques in Synthetic Research

The determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for understanding reaction mechanisms and ensuring the desired stereochemical outcome. Several analytical techniques are routinely employed for this purpose.

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline compounds, allowing for the precise assignment of absolute and relative stereochemistry. nih.gov This technique is invaluable for elucidating the solid-state conformation of the pyrrolidine ring and the spatial arrangement of its substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H NMR, is a powerful tool for conformational analysis in solution. nih.gov By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), it is possible to deduce the preferred conformation of the pyrrolidine ring and the relative stereochemistry of its substituents. nih.gov

The following table outlines key stereochemical analysis techniques:

TechniqueInformation ProvidedApplication
X-ray CrystallographyUnambiguous 3D structure, absolute and relative stereochemistry, solid-state conformation. nih.govAnalysis of crystalline derivatives of this compound.
NMR Spectroscopy (1H, 13C, NOE)Relative stereochemistry, solution-state conformation, diastereomeric ratios. nih.govRoutine analysis of reaction products and intermediates.
Chiral High-Performance Liquid Chromatography (HPLC)Enantiomeric excess (ee) and diastereomeric excess (de) determination.Separation and quantification of stereoisomers.

Computational and Theoretical Studies of 1 S 2 Bromomethyl Pyrrolidin 1 Yl Ethanone and Its Reactivity

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, vibrational frequencies, and a host of electronic properties. mdpi.com

For 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to find the molecule's lowest energy conformation. nih.gov This process of geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles that constitute the molecule's three-dimensional structure.

The electronic structure, which is critical for understanding reactivity, can also be detailed. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. researchgate.net Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, highlighting likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC-Br1.96 Å
Bond LengthN1-C(acetyl)1.38 Å
Bond LengthC(acetyl)=O1.24 Å
Bond AngleC2-C(bromomethyl)-Br110.5°
Bond AngleC2-N1-C(acetyl)124.8°
Dihedral AngleC5-N1-C2-C(bromomethyl)-35.2°

Table 2: Hypothetical DFT-Calculated Electronic Properties

PropertyCalculated Value
Energy of HOMO-6.85 eV
Energy of LUMO-0.42 eV
HOMO-LUMO Gap (ΔE)6.43 eV
Dipole Moment3.12 D
Electronegativity (χ)3.635
Chemical Hardness (η)3.215

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static image of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and changes conformation at a given temperature.

For this compound, MD simulations are particularly useful for exploring the conformational landscape. The five-membered pyrrolidine (B122466) ring is not planar and can adopt various "puckered" conformations, such as the envelope and twist forms. Furthermore, rotation around the N-C(acetyl) bond is possible, leading to different orientations of the acetyl group relative to the ring. MD simulations can map the energy barriers between these different conformations and determine their relative populations, providing a comprehensive understanding of the molecule's flexibility and preferred shapes in solution.

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational methods are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. DFT calculations can predict key spectroscopic parameters with a high degree of accuracy.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the predicted spectrum with the experimental one is a powerful tool for structural verification.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. The calculated frequencies for specific bond stretches (e.g., C=O stretch of the acetyl group, C-Br stretch) and bends can be correlated with experimental data to confirm the presence of key functional groups.

Table 3: Hypothetical Comparison of Experimental and Predicted Spectroscopic Data

Spectroscopic TechniqueParameterPredicted ValueHypothetical Experimental Value
¹³C NMRC=O Chemical Shift171.5 ppm170.2 ppm
¹³C NMRCH₂Br Chemical Shift35.8 ppm34.9 ppm
¹H NMRCH₃ Chemical Shift2.10 ppm2.05 ppm
IRC=O Stretch Frequency1665 cm⁻¹1650 cm⁻¹
IRC-Br Stretch Frequency680 cm⁻¹675 cm⁻¹

Quantitative Structure-Reactivity Relationship (QSRR) Modeling in a Synthetic Context

Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the chemical structure of a compound and its reactivity. uliege.be These computational models use calculated molecular descriptors—numerical values that encode structural, electronic, or steric information—to predict the behavior of molecules in a chemical reaction. mdpi.com

In the context of this compound, a key reactive site is the bromomethyl group, which is susceptible to nucleophilic substitution reactions. A QSRR model could be developed to predict the rate of reaction of this compound with a series of different nucleophiles.

To build such a model, a set of molecular descriptors for the ethanone (B97240) compound would be calculated using quantum chemical methods. These descriptors could include:

Electronic Descriptors: Mulliken charge on the bromine and adjacent carbon atom, LUMO energy (as it would interact with the nucleophile's HOMO).

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the steric hindrance around the reaction center.

Topological Descriptors: Indices that numerically describe the atomic connectivity in the molecule.

By correlating these descriptors with experimentally measured reaction rates for a training set of similar compounds, a predictive QSRR model can be built. researchgate.net This model could then be used to forecast the reactivity of this compound and optimize reaction conditions without the need for extensive trial-and-error experimentation. mdpi.com

Table 4: Hypothetical Molecular Descriptors for QSRR Modeling

Descriptor TypeDescriptor NameHypothetical Value
ElectronicMulliken Charge on C (of CH₂Br)+0.15 e
ElectronicMulliken Charge on Br-0.22 e
ElectronicLUMO Energy-0.42 eV
StericMolecular Volume155.6 ų
StericSolvent Accessible Surface Area320.4 Ų
ThermodynamicHydration Energy-9.5 kcal/mol

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Elucidating Molecular Structure and Reactivity of 1 S 2 Bromomethyl Pyrrolidin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for confirming the molecular structure of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone. Due to the presence of the acetyl group, the molecule exists as a mixture of two rotamers (amide bond isomers), which would likely result in two sets of signals for most protons and carbons in the NMR spectra, complicating the analysis.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the bromomethyl group, and the acetyl group. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen, bromine, and carbonyl oxygen atoms. The protons on the pyrrolidine ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The stereocenter at C2 would render the adjacent CH₂ protons diastereotopic, leading to separate signals with distinct couplings.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear at a characteristic downfield shift (typically ~170 ppm). The carbon bearing the bromine (CH₂Br) would be expected in the range of 30-40 ppm, while the carbons of the pyrrolidine ring and the acetyl methyl group would appear at higher field strengths.

Expected ¹H and ¹³C NMR Chemical Shift Ranges (Predicted)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (Acetyl) 2.0 - 2.2 21 - 24
C=O (Amide) - 168 - 172
H-2 (Pyrrolidine) 4.0 - 4.5 55 - 60
CH₂Br (Bromomethyl) 3.4 - 3.8 33 - 38
H-3 (Pyrrolidine) 1.8 - 2.2 28 - 33
H-4 (Pyrrolidine) 1.8 - 2.2 22 - 26

Note: These are estimated values. The presence of rotamers would lead to a doubling of many of these signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) would be used to confirm the molecular weight and elemental composition of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

With a molecular formula of C₇H₁₂BrNO, the exact mass would be approximately 205.0153 Da for the ⁷⁹Br isotope and 207.0133 Da for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 mass units, which is indicative of the presence of a single bromine atom.

Predicted Fragmentation Pathways: The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Loss of the bromomethyl radical (•CH₂Br) from the molecular ion would be a probable fragmentation step.

Loss of the acetyl group: Cleavage of the N-acetyl group could occur, leading to a fragment corresponding to the 2-bromomethyl-pyrrolidine cation.

Ring opening: The pyrrolidine ring could undergo fragmentation, leading to smaller, stable ions.

Hypothetical Key Fragments in Mass Spectrometry

m/z Value (for ⁷⁹Br) Proposed Fragment Ion
205/207 [C₇H₁₂BrNO]⁺ (Molecular Ion)
162 [M - CH₃CO]⁺
126 [M - Br]⁺
112 [M - CH₂Br]⁺
70 [C₄H₈N]⁺ (Pyrrolidine ring fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of those groups.

The most prominent and diagnostic absorption band would be the strong C=O stretch of the tertiary amide group. The C-N bond of the amide and the C-Br bond would also exhibit characteristic absorptions.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2850 - 3000 C-H stretch Alkane (CH₂, CH₃)
~1640 - 1680 C=O stretch (strong) Tertiary Amide
~1400 - 1470 C-H bend Alkane
~1200 - 1300 C-N stretch Amide

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Crucially, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. By using anomalous dispersion, the analysis could unambiguously confirm the (S)-configuration at the C2 position of the pyrrolidine ring. Furthermore, it would reveal the preferred conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the N-acetyl and bromomethyl substituents in the solid state. This would also definitively resolve the geometry of the amide bond (cis/trans) in the crystal lattice.

Future Research Directions and Challenges in the Chemistry of 1 S 2 Bromomethyl Pyrrolidin 1 Yl Ethanone

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient chemical processes. Future research concerning 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone will likely prioritize the creation of synthetic pathways that are both sustainable and atom-economical.

Sustainable Synthesis: Current synthetic methods often rely on traditional chemical transformations that may involve hazardous reagents or produce significant waste. A key future direction is the adoption of green chemistry principles. This includes the exploration of biocatalysis, where enzymes are used to perform highly selective reactions under mild conditions, thus reducing the environmental impact of chemical synthesis. rsc.org For instance, engineered enzymes like cytochrome P450 variants have shown promise in constructing chiral pyrrolidines through intramolecular C(sp³)–H amination, a route that could be adapted to create precursors to the target molecule with high enantioselectivity. acs.orgescholarship.org Such biocatalytic methods offer an alternative to traditional routes that may use stoichiometric chiral reagents or require extensive purification.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Many multi-step syntheses suffer from poor atom economy. Future synthetic strategies for this compound and its derivatives should aim to maximize this efficiency. For example, developing one-pot reactions or tandem catalytic cycles that form multiple bonds in a single operation can significantly improve atom economy. mdpi.comresearchgate.net Research into methods like regiospecific aziridine (B145994) ring-opening followed by intramolecular cyclization could provide highly atom-economical pathways to substituted pyrrolidines. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Route Philosophies

Feature Traditional Synthesis Sustainable & Atom-Economical Synthesis
Reagents Often stoichiometric, potentially hazardous Catalytic (including biocatalysts), benign
Solvents Often volatile organic compounds (VOCs) Greener solvents (e.g., water, ionic liquids) or solvent-free conditions
Waste Generation High, due to byproducts and purification steps Minimized, with high atom economy
Energy Input Often requires high temperatures and pressures Typically milder reaction conditions
Selectivity May require protecting groups and multiple steps High chemo-, regio-, and stereoselectivity

Exploration of Novel Reaction Pathways and Reactivities

The functional handles present in this compound—the bromo-methyl group, the acetylated nitrogen, and the chiral pyrrolidine (B122466) core—offer fertile ground for exploring new chemical transformations.

Future research will likely focus on leveraging the inherent reactivity of this molecule to forge new bonds and create complex molecular architectures. This could involve:

Novel Coupling Reactions: Expanding the scope of cross-coupling reactions where the bromomethyl group acts as an electrophile to introduce novel substituents.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrrolidine ring would provide a powerful and atom-economical way to introduce complexity, bypassing the need for pre-functionalized starting materials.

Asymmetric Catalysis: Using the chiral pyrrolidine core as a scaffold to direct stereoselective reactions on appended substrates.

The development of enzymatic platforms for intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines highlights a promising direction for creating new analogues and exploring reactivity. escholarship.org Such biocatalytic systems could be engineered to accept substrates derived from or leading to the title compound, opening pathways to previously inaccessible chemical space.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant technological advancement in chemical manufacturing. europa.eunih.gov These technologies offer enhanced safety, scalability, and reproducibility, making them highly attractive for the synthesis of valuable chiral building blocks like this compound.

Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. europa.eu This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or hazardous reactions. europa.eu Integrating the synthesis of this compound into a flow process could lead to higher yields, improved purity, and safer production on a larger scale. rsc.orguc.pt A multi-step flow synthesis could potentially streamline the entire process from simple precursors to the final product without the need for isolating intermediates. uc.pt

Automated Synthesis: Automated synthesis platforms, often referred to as "molecule makers," can rapidly synthesize and purify large libraries of related compounds. illinois.educhemrxiv.orgnih.gov By immobilizing a precursor to this compound on a solid support, an automated system could perform iterative cycles of deprotection, coupling, and purification to generate a diverse array of derivatives. chemrxiv.orgnih.gov This high-throughput approach would accelerate the discovery of new molecules with desirable biological or material properties, a process that is slow and laborious using conventional methods. illinois.edunih.gov

Table 2: Advantages of Modern Synthesis Platforms

Platform Key Advantages Relevance to this compound
Flow Chemistry Enhanced safety, precise control of reaction conditions, easy scalability, improved yield and purity. europa.eu Safer handling of brominating agents and other reactive intermediates; scalable production for industrial applications. rsc.org
Automated Synthesis High-throughput synthesis of compound libraries, rapid optimization of reaction conditions, reduced manual error. nih.govnih.gov Accelerated discovery of new derivatives for structure-activity relationship (SAR) studies in drug development.

Design of Next-Generation Chiral Building Blocks from the Pyrrolidine Core

The (S)-pyrrolidine core of this compound is a valuable chiral synthon. A significant future direction involves using this compound as a foundational element for the design and synthesis of more complex, next-generation chiral building blocks.

The non-planar, three-dimensional structure of the pyrrolidine ring is highly advantageous for creating molecules that can effectively interact with biological targets like proteins and enzymes. nih.gov By strategically modifying the core structure of this compound, researchers can develop novel scaffolds with enhanced properties. This includes:

Bicyclic and Spirocyclic Derivatives: Introducing conformational constraints by forming additional rings can lead to compounds with higher receptor affinity and selectivity.

Multi-functionalized Pyrrolidines: Adding diverse functional groups at various positions on the pyrrolidine ring can allow for fine-tuning of a molecule's physicochemical properties (e.g., solubility, lipophilicity) and its ability to form specific interactions within a binding pocket. nih.gov

Peptidomimetics: The pyrrolidine ring can serve as a constrained scaffold to mimic peptide turns, a common structural motif in biologically active peptides.

The ultimate goal is to expand the toolbox of available chiral building blocks, enabling chemists to synthesize novel molecules for applications ranging from pharmaceuticals to materials science. tdl.orgsigmaaldrich.com The versatility of the pyrrolidine scaffold ensures that derivatives of this compound will continue to be a valuable starting point for such endeavors. nih.govresearchgate.net

Q & A

Q. How is this compound used to design PROTACs (Proteolysis-Targeting Chimeras)?

  • Methodological Answer : The bromine serves as a handle for E3 ligase recruitment (e.g., VHL or CRBN). Conjugation via PEG linkers to target protein binders (e.g., kinase inhibitors) requires click chemistry (CuAAC). Validate ternary complex formation via SPR or NanoBRET .

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1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.